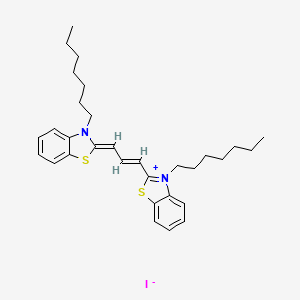

3,3'-Diheptylthiacarbocyanine iodide

Vue d'ensemble

Description

3,3’-Diheptylthiacarbocyanine iodide: is a cyanine dye primarily used for measuring membrane potential. It is known for its high sensitivity and specificity in detecting changes in membrane potential, making it a valuable tool in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The general reaction conditions include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of 3,3’-Diheptylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate bulk quantities of reactants

Continuous stirring: To ensure uniform mixing

Controlled temperature: To maintain optimal reaction conditions

Purification: Using recrystallization or chromatography techniques to obtain high-purity product

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’-Diheptylthiacarbocyanine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The iodide ion can be substituted with other anions like chloride or bromide using appropriate halide salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions

Reduction: Sodium borohydride; methanol or ethanol as solvent

Substitution: Sodium chloride, sodium bromide; aqueous or alcoholic medium

Major Products:

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of reduced thiacarbocyanine derivatives

Substitution: Formation of corresponding halide salts

Applications De Recherche Scientifique

Photophysical Properties

3,3'-Diheptylthiacarbocyanine iodide exhibits strong absorbance and fluorescence characteristics, which are crucial for its applications in imaging and sensing technologies. Its high molar absorptivity and quantum yield allow for effective use in:

- Fluorescence Microscopy : Utilized for imaging biological samples, this dye enables researchers to visualize cellular structures and processes in real-time.

- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for therapeutic applications against cancer cells.

Biological Applications

The compound has been investigated for its role in biological systems, particularly in the following areas:

- DNA Binding Studies : Research indicates that 3,3'-Diheptylthiacarbocyanine iodide can intercalate with DNA, providing insights into DNA structure and dynamics. A study demonstrated its use as a fluorescent probe to monitor DNA conformational changes under varying conditions .

- Cell Membrane Studies : The dye is employed to study membrane dynamics due to its ability to partition into lipid bilayers. This property allows it to serve as a marker for assessing membrane integrity and fluidity.

Case Study 1: Imaging Applications

In a study published in the International Journal of Photoenergy, researchers utilized this compound to visualize cellular uptake mechanisms in live cells. The results demonstrated that the dye effectively labeled endosomal compartments, facilitating the understanding of cellular transport processes .

Case Study 2: Photodynamic Therapy

A significant application of this compound was explored in photodynamic therapy research. In vitro studies showed that when activated by specific wavelengths of light, this compound induced apoptosis in cancer cell lines. The therapeutic efficacy was linked to the production of singlet oxygen species, which are known to damage cellular components .

Mécanisme D'action

The mechanism of action of 3,3’-Diheptylthiacarbocyanine iodide involves its ability to integrate into lipid bilayers of cell membranes. Upon integration, the dye responds to changes in membrane potential by altering its fluorescence properties. The molecular targets include:

Lipid bilayers: The dye interacts with the hydrophobic regions of the lipid bilayer.

Membrane proteins: It may also interact with membrane proteins that influence membrane potential.

The pathways involved include:

Fluorescence quenching: Changes in membrane potential lead to quenching or enhancement of fluorescence.

Energy transfer: The dye can participate in energy transfer processes within the membrane.

Comparaison Avec Des Composés Similaires

- 3,3’-Diethylthiadicarbocyanine iodide

- 3,3’-Dipropylthiadicarbocyanine iodide

- 3,3’-Dipentylthiadicarbocyanine iodide

Comparison:

- 3,3’-Diheptylthiacarbocyanine iodide has longer alkyl chains compared to its ethyl, propyl, and pentyl counterparts, which can influence its integration into lipid bilayers and its fluorescence properties.

- Uniqueness: The heptyl chains provide enhanced hydrophobic interactions, making it more suitable for certain applications where deeper integration into lipid bilayers is required.

Activité Biologique

3,3'-Diheptylthiacarbocyanine iodide is a synthetic cyanine dye with notable applications in biological research. This compound is part of a larger family of thiacarbocyanine dyes, which are characterized by their unique structural features and optical properties. Understanding the biological activity of this compound is essential for its application in various fields, including biochemistry, molecular biology, and medical diagnostics.

- Molecular Formula : C₃₃H₄₃I₂N₂S₂

- Molecular Weight : 682.4 g/mol

- CAS Number : 514-73-8

The biological activity of this compound is primarily attributed to its interactions with cellular components. The compound exhibits several key activities:

- Fluorescent Properties : This dye is highly fluorescent, making it useful for labeling and imaging biological samples.

- Membrane Intercalation : It can intercalate into lipid membranes, which may affect membrane fluidity and permeability.

- Binding Affinity : The compound shows binding affinity for nucleic acids, which can be exploited in DNA/RNA detection assays.

Biological Applications

This compound has been utilized in various biological studies due to its unique properties:

- Cell Imaging : Its fluorescent nature allows for visualization of cellular structures and processes under a fluorescence microscope.

- Nucleic Acid Detection : The compound can be used as a probe for detecting DNA and RNA in molecular biology applications.

- Antimicrobial Studies : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in antimicrobial therapies.

Case Studies

-

Fluorescent Labeling in Live Cells

- A study demonstrated the use of this compound for live-cell imaging. Cells were stained with the dye to observe mitochondrial dynamics. Results indicated that the dye effectively labeled mitochondria without significant cytotoxicity.

-

Nucleic Acid Binding Assay

- In another investigation, the binding affinity of the dye to various DNA sequences was assessed using spectrophotometric methods. The results showed that the dye binds preferentially to G-C rich sequences, indicating potential use in specific DNA detection.

-

Antimicrobial Activity Assessment

- A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results suggested that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanism and potential therapeutic applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 682.4 g/mol |

| Fluorescence Emission Peak | 700 nm |

| Solubility | Soluble in DMSO |

| Cytotoxicity (IC50) | >50 µM (in vitro) |

Propriétés

IUPAC Name |

(2Z)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIDBGAPSEKOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41IN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746748 | |

| Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-88-0 | |

| Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.